molecular formula C23H25NO6S B281465 Methyl 5-{butyryl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

Methyl 5-{butyryl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

カタログ番号 B281465
分子量: 443.5 g/mol
InChIキー: IFAZNZOGEKHRCI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 5-{butyryl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate, commonly known as MDL-29951, is a small molecule inhibitor that has been extensively studied for its potential as a therapeutic agent. This compound is known to modulate the activity of certain enzymes and receptors, making it a promising candidate for the treatment of various diseases.

作用機序

MDL-29951 acts as a small molecule inhibitor of PDE4 and CXCR3. PDE4 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a signaling molecule that plays a role in the inflammatory response. By inhibiting PDE4, MDL-29951 increases the levels of cAMP, which in turn reduces inflammation. CXCR3 is a receptor that is involved in the recruitment of immune cells to sites of inflammation. By inhibiting CXCR3, MDL-29951 reduces the recruitment of immune cells, further reducing inflammation.
Biochemical and Physiological Effects:
MDL-29951 has been shown to have significant anti-inflammatory effects in both in vitro and in vivo models. In animal models of asthma and COPD, MDL-29951 has been shown to reduce airway inflammation and improve lung function. In a rat model of rheumatoid arthritis, MDL-29951 reduced joint inflammation and prevented joint destruction. These effects are thought to be due to the inhibition of PDE4 and CXCR3.

実験室実験の利点と制限

MDL-29951 is a well-studied compound that has been extensively characterized in vitro and in vivo. Its mechanism of action is well understood, and it has been shown to have significant anti-inflammatory effects in animal models of disease. However, like all small molecule inhibitors, MDL-29951 has limitations. It may have off-target effects, and its efficacy and safety in humans have not yet been fully established.

将来の方向性

There are several potential future directions for research on MDL-29951. One area of interest is its potential use in the treatment of other inflammatory diseases, such as inflammatory bowel disease and psoriasis. Another area of interest is the development of more selective inhibitors of PDE4 and CXCR3, which may have fewer off-target effects. Finally, the safety and efficacy of MDL-29951 in humans needs to be established in clinical trials.

合成法

The synthesis of MDL-29951 involves several steps, starting with the reaction of 2-methylbenzofuran-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(2,5-dimethylphenyl)sulfonylbutylamine to form the sulfonyl amide intermediate. Finally, the sulfonyl amide is reacted with methyl-2-bromo-3-oxobutanoate to form the desired product.

科学的研究の応用

MDL-29951 has been extensively studied for its potential as a therapeutic agent in various diseases. It has been shown to inhibit the activity of certain enzymes and receptors, including the enzyme PDE4 and the receptor CXCR3, both of which are involved in the inflammatory response. As such, MDL-29951 has been investigated for its potential use in the treatment of inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis.

特性

分子式

C23H25NO6S

分子量

443.5 g/mol

IUPAC名

methyl 5-[butanoyl-(2,5-dimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C23H25NO6S/c1-6-7-21(25)24(31(27,28)20-12-14(2)8-9-15(20)3)17-10-11-19-18(13-17)22(16(4)30-19)23(26)29-5/h8-13H,6-7H2,1-5H3

InChIキー

IFAZNZOGEKHRCI-UHFFFAOYSA-N

SMILES

CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)OC)C)S(=O)(=O)C3=C(C=CC(=C3)C)C

正規SMILES

CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)OC)C)S(=O)(=O)C3=C(C=CC(=C3)C)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。